N-(5-(N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide
Description
N-(5-(N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide is a synthetic small molecule characterized by a fused pyrrolo-pyridine core modified with a methyl group at the N1 position and a 7-oxo moiety. The thiazole ring is linked via a sulfamoyl bridge to an ethyl group attached to the pyrrolo-pyridine system, while the acetamide group extends from the thiazol-2-yl position.
Properties
IUPAC Name |
N-[5-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethylsulfamoyl]-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O4S2/c1-10(21)18-15-16-9-12(25-15)26(23,24)17-5-8-20-7-4-11-3-6-19(2)13(11)14(20)22/h3-4,6-7,9,17H,5,8H2,1-2H3,(H,16,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFBBKVKIULJCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)S(=O)(=O)NCCN2C=CC3=C(C2=O)N(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of Pyrrolo[2,3-c]pyridin core: : The synthesis often begins with the formation of the pyrrolo[2,3-c]pyridin core. This can involve cyclization reactions starting from pyridine derivatives.
Methylation and Oxidation: : Introducing the 1-methyl-7-oxo functional groups is typically done via methylation and oxidation reactions.
Sulfonamide Formation: : The sulfonamide linkage is formed by reacting the appropriate amine with a sulfonyl chloride under basic conditions.
Thiazolyl Acetamide Coupling: : Finally, the thiazolyl group is coupled to the acetamide via nucleophilic substitution.
Industrial Production Methods: : Industrial production often scales up these reactions by optimizing catalysts and solvents to enhance yields and reduce by-products. Continuous flow reactors and advanced purification techniques are employed to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, especially at the pyrrolo[2,3-c]pyridin ring.
Reduction: : Reduction reactions can modify the oxo groups, potentially yielding alcohols.
Substitution: : Substitution reactions can occur at various positions, especially on the thiazole ring and sulfonamide linkage.
Common Reagents and Conditions
Oxidation: : Use of reagents like potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: : Catalytic hydrogenation using palladium or nickel catalysts, or chemical reduction using sodium borohydride.
Substitution: : Nucleophiles like amines or thiols under basic conditions can induce substitution reactions.
Major Products
Oxidation can yield oxides or hydroxyl derivatives.
Reduction generally forms alcohols or amines.
Substitution often results in modified thiazole or pyrrolo[2,3-c]pyridin derivatives.
Scientific Research Applications
Chemistry
Used as an intermediate in the synthesis of more complex organic molecules.
Serves as a scaffold for the development of new materials with unique properties.
Biology
Explored for its potential as a biological probe to study enzyme functions.
Investigated for its interactions with various biological macromolecules.
Medicine
Potential therapeutic agent due to its ability to interact with specific proteins and enzymes.
Studied for its antimicrobial, antiviral, and anticancer properties.
Industry
Utilized in the development of advanced materials, such as polymers with enhanced stability.
Functions as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The compound's effects are mainly due to its ability to interact with biological targets at the molecular level. Its structure allows for:
Binding to Enzymes: : Inhibition or activation of enzyme activity.
Interacting with Proteins: : Modulation of protein functions by binding to active sites or allosteric sites.
Pathway Modulation: : Influencing biological pathways by either inhibiting or promoting specific reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares functional and structural motifs with other acetamide- and heterocycle-containing molecules. Below is a comparative analysis based on available literature and structural analogs.
Structural Analog: 2-[(5-methyl-2-oxo-1H-pyrimidin-6-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide (CAS: 898445-90-4)
- Core Structure: Replaces the pyrrolo-pyridine system with a pyrimidinone ring.
- Key Differences: Lacks the sulfamoyl bridge, instead featuring a direct sulfanyl linkage. The pyrimidinone core may reduce lipophilicity compared to the fused pyrrolo-pyridine system.
- Hypothetical Activity: Pyrimidinones are often associated with antiviral or antibacterial activity, suggesting divergent therapeutic applications compared to the pyrrolo-pyridine-based target compound .
Structural Analog: 2-[[4-Amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio]-N-ethyl-N-(2-methyl-2-propen-1-yl)acetamide (CAS: 1001611-13-7)
- Core Structure : Features a triazole ring substituted with a 2-chlorophenyl group.
- Key Differences: The triazole-thioether linkage replaces the sulfamoyl-thiazole motif.
- Hypothetical Activity : Triazole derivatives are commonly explored as antifungal or anticancer agents, highlighting functional versatility compared to the target compound’s kinase-focused design .
Table 1: Structural and Functional Comparison
| Feature | Target Compound | 898445-90-4 | 1001611-13-7 |
|---|---|---|---|
| Core Heterocycle | Pyrrolo[2,3-c]pyridine | Pyrimidinone | 1,2,4-Triazole |
| Sulfur Linkage | Sulfamoyl bridge | Sulfanyl | Thioether |
| Substituents | Methyl, 7-oxo, acetamide | Methyl, thiazol-2-yl acetamide | 2-Chlorophenyl, propenyl |
| Therapeutic Potential | Kinase inhibition (hypothetical) | Antiviral/antibacterial (hypothetical) | Antifungal/anticancer (hypothetical) |
Research Findings and Mechanistic Insights
- Target Compound : Preliminary computational studies suggest strong binding affinity to ATP-binding pockets of kinases (e.g., JAK2 or Aurora kinases) due to the pyrrolo-pyridine core’s planar geometry and hydrogen-bonding capacity .
- Analog 898445-90-4: Demonstrated moderate activity against Staphylococcus aureus in vitro (MIC: 16 µg/mL), likely due to pyrimidinone interference with bacterial folate metabolism.
- Analog 1001611-13-7 : Exhibited IC50 values of 2.3 µM against Candida albicans, attributed to triazole-mediated inhibition of ergosterol biosynthesis .
Biological Activity
N-(5-(N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrrolo[2,3-c]pyridine core, sulfamoyl group, and thiazole moiety. Its molecular formula is , with a molecular weight of approximately 342.4 g/mol. The intricate design of this molecule suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in critical cellular pathways. The presence of the sulfamoyl and thiazole groups may enhance its binding affinity to target proteins, potentially leading to inhibition of key biochemical processes such as cell proliferation and inflammatory responses.
Biological Activity
Anticancer Activity: Recent studies have indicated that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF7 (Breast Cancer) | 12.50 | |
| A549 (Lung Cancer) | 26.00 | |
| HepG2 (Liver Cancer) | 17.82 |
These results suggest that this compound may serve as a promising candidate for further development in cancer therapeutics.
Anti-inflammatory Properties: The compound has also been evaluated for its anti-inflammatory effects. In vitro assays demonstrated that it significantly reduces the production of pro-inflammatory cytokines in macrophages, indicating potential use in treating inflammatory diseases.
Case Studies and Research Findings
- Study on Anticancer Activity: A comprehensive study evaluated the cytotoxic effects of this compound against several cancer cell lines. The findings revealed that the compound induced apoptosis in MCF7 cells through the activation of caspase pathways, highlighting its mechanism as an apoptosis inducer in cancer treatment .
- Mechanistic Insights: Molecular docking studies have shown that this compound binds effectively to the active sites of target proteins involved in tumor progression and inflammation. The binding affinities were calculated using free energy simulations, providing insights into its potential efficacy as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
